2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
Description
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a difluoromethyl (-CF₂H) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. Fluorinated benzonitriles are commonly employed as intermediates in drug synthesis, such as androgen receptor antagonists (e.g., MDV3100) and herbicides (e.g., Isoxaflutole) . The difluoromethyl group introduces moderate electron-withdrawing effects and steric bulk, which may influence reactivity and binding properties in biological systems.
Properties
IUPAC Name |
2-(difluoromethyl)-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)7-3-6(9(12,13)14)2-1-5(7)4-15/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDNICHSLJHKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Oxime Formation
The synthesis begins with the selection of 2-nitro-4-trifluoromethylbenzaldehyde as the precursor. This compound undergoes a nucleophilic substitution reaction with hydroxylamine hydrochloride in an aqueous medium, typically at temperatures ranging from 0°C to 20°C. The reaction conditions favor the formation of 2-nitro-4-trifluoromethylbenzaldehyde oxime .
This step is crucial for converting the aldehyde to its oxime derivative, which is a key intermediate.
Dehydration to Benzonitrile
The oxime is then subjected to dehydration to form the nitrile compound. This step involves a dehydration catalyst, typically a nickel composite catalyst prepared by combining nickel acetate with Raney nickel in specific ratios (0.5-2:1). The dehydration occurs in an organic solvent such as acetonitrile, with acetic anhydride serving as a dehydrating agent.
The dehydration process is optimized to maximize yield and selectivity, with reported yields reaching over 80%.
Post-Reaction Processing
Post-reaction, the mixture undergoes filtration to recover the catalyst, and the product is purified through solvent recovery, concentration, and rectification. The final product, 2-nitro-4-trifluoromethylbenzonitrile , exhibits high purity (>98%) and is suitable for subsequent applications in pharmaceutical and agrochemical synthesis.
Alternative Synthetic Routes
While the above method is predominant, alternative routes involve direct nucleophilic substitution of halogenated precursors with cyanide sources. However, these methods are less favored due to toxicity, low selectivity, and high costs associated with noble metal catalysts.
Research Findings and Data Tables
Research indicates that the key to an efficient synthesis lies in the catalyst composition and reaction conditions. For example, a study demonstrated that the combined nickel acetate and Raney nickel catalyst significantly improves dehydration efficiency, with yields exceeding 82% under optimal conditions.
Summary of Advantages
- Use of inexpensive, readily available raw materials.
- Mild reaction conditions (0-20°C for oxime formation; 70-120°C for dehydration).
- High selectivity and yield (>80%).
- Catalyst preparation from non-noble metals, reducing costs.
- Suitable for large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents significantly impacts the reactivity and applications of benzonitrile derivatives:
- Key Trends: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group (EWG) than difluoromethyl (-CF₂H) or fluoro (-F) . Nitro (-NO₂) substituents (as in ) drastically increase electrophilicity, enhancing reactivity in substitution reactions. Amino groups (-NH₂) (e.g., ) donate electrons, reducing ring electrophilicity and altering metabolic pathways.
Physical and Chemical Properties
Physical properties are influenced by substituent polarity and molecular weight:
*Calculated molecular weight based on C₉H₄F₅N.
Biological Activity
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile is a synthetic organic compound characterized by its unique trifluoromethyl and difluoromethyl substituents on a benzonitrile core. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The chemical structure of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile can be represented as follows:
This structure includes a benzonitrile moiety with two fluorinated groups that significantly influence its chemical behavior and biological activity.
The biological activity of compounds containing trifluoromethyl groups has been linked to various mechanisms, including:
- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties, making them valuable in developing new antibiotics and antifungal agents.
- Antitumor Effects : Research indicates that trifluoromethylated compounds can act as cytotoxic agents against cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Enzyme Inhibition : The presence of fluorinated groups can enhance the binding affinity of compounds to specific enzymes, leading to inhibition and modulation of metabolic pathways .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile. Key findings include:
- In Vitro Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
- Antimicrobial Testing : The compound was tested against a range of bacterial and fungal strains, showing promising results that suggest potential applications in treating infections .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study conducted on several human cancer cell lines revealed that 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile displayed IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In an antimicrobial assay, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. These results highlight its potential as a lead compound for further development in antimicrobial therapies .
Comparison with Related Compounds
To better understand the biological activity of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile, it is useful to compare it with similar fluorinated compounds:
| Compound Name | IC50 (µM) | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile | 10 - 25 | 32 - 64 | Antitumor, Antimicrobial |
| Trifluoroacetophenone | 15 - 30 | 64 - 128 | Antitumor, Antimicrobial |
| Difluoroaniline | 20 - 35 | 128 - 256 | Moderate Antitumor |
This comparison illustrates that while all compounds exhibit some level of biological activity, the specific effects can vary significantly based on structural differences.
Q & A
Q. What are the common synthetic routes for 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves halogen exchange or cross-coupling reactions. For example, fluorination of precursor nitriles using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce difluoromethyl groups. Optimization strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions with boronic esters .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity .
- Temperature control : Lower temperatures (0–25°C) mitigate side reactions during fluorination .
Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorination patterns and distinguishing between CF₃ and CF₂H groups. Chemical shifts for CF₃ typically appear at δ -60 to -65 ppm, while CF₂H resonates at δ -120 to -125 ppm .
- IR Spectroscopy : The nitrile (C≡N) stretch near 2220–2240 cm⁻¹ confirms functional group integrity .
- X-ray Crystallography : Resolves regiochemical ambiguities, particularly for isomers (e.g., 3- vs. 4-substituted trifluoromethyl groups) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for fluorinated benzonitriles?
Methodological Answer: Yield variations often arise from:
- Impurity profiles : Byproducts like dehalogenated intermediates (e.g., 4-(trifluoromethyl)benzonitrile) can form during fluorination. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .
- Moisture sensitivity : Fluorinating agents (e.g., DAST) degrade in humid conditions. Conduct reactions under inert gas (N₂/Ar) with molecular sieves .
- Substrate purity : Pre-purify precursors via column chromatography (silica gel, hexane/EtOAc eluent) to ≥98% purity .
Q. What strategies are used to control regioselectivity during fluorination or functionalization?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., -CN) to position fluorine substituents. For example, LDA (lithium diisopropylamide) directs fluorination to the ortho position relative to nitrile groups .
- Protecting groups : Temporarily block reactive sites (e.g., -OH with TBSCl) to prevent undesired substitution .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution sites based on Fukui indices .
Q. How is HPLC applied to detect and quantify impurities like 4-amino-2-(trifluoromethyl)benzonitrile?
Methodological Answer:
- Column : Waters Spherisorb ODS-2 (C18, 5 µm, 250 × 4.6 mm) .
- Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30% B to 70% B over 15 min.
- Detection : UV at 254 nm. Retention times: ~3.0 min for 4-amino-2-(trifluoromethyl)benzonitrile; ~6.5 min for the parent compound .
- Validation : Spike recovery (98–102%) and LOD/LOQ (0.01%/0.03%) ensure compliance with USP limits (≤0.1% impurity) .
Q. What role do difluoromethyl and trifluoromethyl groups play in enhancing bioactivity?
Methodological Answer:
- Metabolic stability : CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
- Lipophilicity : LogP increases by ~0.5–1.0 per CF₃ group, improving membrane permeability .
- Electron-withdrawing effects : The -CF₂H group stabilizes adjacent negative charges, enhancing binding to targets like kinase ATP pockets .
Q. How can computational methods predict the reactivity of fluorinated benzonitriles in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate activation energies for SNAr (nucleophilic aromatic substitution).
- Hammett Constants : σₚ values for -CF₃ (0.54) and -CN (0.66) guide predictions of reaction rates .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories using GROMACS .
Q. What safety protocols are critical for handling fluorinated nitriles?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
